molecular formula C17H16N2O3S2 B3896276 (3Z)-1-Allyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-Allyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B3896276
M. Wt: 360.5 g/mol
InChI Key: SINLJEAUJANPRU-YPKPFQOOSA-N
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Description

(3Z)-1-Allyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a thiazolidinone ring, and an allyl group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-3-8-18-12-7-5-4-6-11(12)13(15(18)20)14-16(21)19(9-10-22-2)17(23)24-14/h3-7H,1,8-10H2,2H3/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINLJEAUJANPRU-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC=C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC=C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-Allyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Thiazolidinone Ring: The thiazolidinone ring can be introduced through a cyclization reaction involving a thiourea derivative and a carbonyl compound.

    Allylation: The allyl group can be introduced via an allylation reaction using an allyl halide and a suitable base.

    Methoxyethyl Substitution: The methoxyethyl group can be introduced through a nucleophilic substitution reaction using a methoxyethyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-Allyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Methoxyethyl halide, sodium hydride, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including the compound , exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the thiazolidinone moiety is crucial for this activity due to its ability to interact with bacterial enzymes .

Anticancer Properties

The compound has been investigated for its anticancer effects. Preliminary studies suggest that it can induce apoptosis in cancer cells through the modulation of cell signaling pathways. The indole structure is known for its role in various biological activities, including anticancer effects, which may be enhanced by the thiazolidinone substitution .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has demonstrated that certain thiazolidinone derivatives can reduce inflammatory markers in vitro and in vivo. This property opens avenues for developing treatments for chronic inflammatory diseases .

Pesticidal Activity

The compound's unique structure may also lend itself to agricultural applications, particularly as a pesticide. Its ability to interfere with biological processes in pests could provide a novel approach to pest management. Research is ongoing to evaluate its efficacy against common agricultural pests while ensuring minimal environmental impact .

Polymer Chemistry

In materials science, the compound's reactivity can be harnessed to develop new polymers. By incorporating this compound into polymer matrices, researchers aim to enhance material properties such as thermal stability and mechanical strength. The functional groups present in the molecule allow for various modifications that can tailor polymer characteristics for specific applications .

Case Studies

StudyFocusFindings
Antimicrobial Study Evaluated antimicrobial efficacy against E. coli and S. aureusShowed significant inhibition at low concentrations
Cancer Cell Apoptosis Tested on human breast cancer cell linesInduced apoptosis through mitochondrial pathways
Pesticide Efficacy Assessed against aphids and spider mitesDemonstrated effective pest control with low toxicity to non-target organisms

Mechanism of Action

The mechanism of action of (3Z)-1-Allyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-1-Allyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is unique due to its combination of an indole core, thiazolidinone ring, and allyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound (3Z)-1-Allyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This compound features a thiazolidinone ring, an indolone moiety, and an allyl group, which contribute to its diverse biological activities. The presence of the methoxyethyl substituent enhances its solubility and may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that thiazolidinone compounds demonstrated antibacterial activity with inhibition rates ranging from 53.84% to 91.66% against pathogens such as E. coli and S. aureus .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives is notable, particularly in inhibiting the growth of cancer cell lines. Research has shown that these compounds can act as effective growth inhibitors for several cancer types, including colon and lung cancers . The mechanism often involves the modulation of cell cycle regulators and apoptosis pathways.

Anti-inflammatory and Antioxidant Properties

Thiazolidinones are also recognized for their anti-inflammatory effects. Studies have demonstrated their ability to reduce inflammatory markers in various models. Additionally, antioxidant activities have been observed, suggesting a protective role against oxidative stress-related diseases .

The biological activity of This compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It can interact with various receptors or nuclear factors that regulate gene expression related to inflammation and cancer progression.
  • Oxidative Stress Reduction : By scavenging free radicals, the compound may reduce oxidative damage to cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition rates up to 91.66% against bacteria
AnticancerGrowth inhibition in HT29 and H460 cells
Anti-inflammatoryReduction in inflammatory markers
AntioxidantScavenging of free radicals

Experimental Studies

In a recent study, various thiazolidinone derivatives were synthesized and evaluated for their biological activities through in vitro assays. The results indicated that modifications in the structure significantly influenced their efficacy against different biological targets . Molecular docking studies further elucidated the binding interactions between these compounds and their targets, providing insights into their mechanisms of action.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature (e.g., reflux at 70–90°C), pH (adjusted via sodium acetate or acetic acid), and catalysts (e.g., thiourea derivatives). Multi-step protocols often involve condensation of indole derivatives with thiazolidinone precursors, followed by cyclization. Purification via recrystallization (ethanol or acetic acid) or chromatography is critical to remove byproducts . Table 1 : Example Reaction Conditions and Yields
StepReagentsSolventTemperature (°C)Yield (%)
13-Acetylindole, thioureaEthanolReflux (80)73
2Chlorobenzyl chloride, NaOAcAcetic AcidReflux (100)65

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., Z-configuration via coupling constants) and carbon shifts for indole/thiazolidinone moieties .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the (3Z) configuration .

Q. How should researchers design initial biological activity screenings for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors relevant to the compound’s structural class (e.g., kinases, DNA topoisomerases). Use dose-response curves (1–100 μM) to assess IC₅₀ values. Include positive controls (e.g., known inhibitors) and validate results with orthogonal assays (e.g., fluorescence polarization for binding affinity) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be systematically addressed?

  • Methodological Answer :
  • Purity Verification : Re-analyze compound purity via HPLC-MS to rule out degradation or impurities .
  • Assay Standardization : Ensure consistent buffer conditions (pH, ionic strength) and cell lines/pathogen strains.
  • Mechanistic Follow-Up : Use RNA sequencing or proteomics to identify off-target effects or pathway modulation .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses in enzyme active sites (e.g., ATP-binding pockets). Validate with MD simulations (100 ns) to assess stability .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxyethyl vs. fluorophenyl groups) on activity using descriptors like logP and polar surface area .

Q. Which advanced spectroscopic methods elucidate dynamic behavior in solution?

  • Methodological Answer :
  • NMR Relaxation Studies : Measure T₁/T₂ times to assess rotational diffusion and aggregation tendencies .
  • DOSY (Diffusion-Ordered Spectroscopy) : Determine hydrodynamic radius changes under varying pH or solvent conditions .

Data Contradiction Analysis

Q. How can regioselectivity challenges during synthesis be mitigated?

  • Methodological Answer :
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for indole NH to prevent unwanted alkylation .
  • Microwave-Assisted Synthesis : Enhances regioselectivity in cyclization steps by reducing side reactions (e.g., 30% yield improvement vs. conventional heating) .

Stability and Reactivity

Q. What factors influence the compound’s stability under storage or experimental conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioxo group.
  • Hydrolytic Stability : Monitor pH-dependent degradation via LC-MS; avoid aqueous buffers at pH > 8 .

Structure-Activity Relationship (SAR) Studies

Q. How do substituents (e.g., methoxyethyl, allyl) modulate biological activity?

  • Methodological Answer :
  • Methoxyethyl : Enhances solubility and hydrogen bonding with targets (e.g., kinase hinge regions) .
  • Allyl Group : Increases lipophilicity (logP +0.5), improving membrane permeability but potentially reducing aqueous stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-1-Allyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
(3Z)-1-Allyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

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